3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Description
The compound 3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one features a pyrrolidine ring substituted at the 3-position with a 5-fluoropyridine-3-carbonyl group and fused to an oxazolidin-2-one heterocycle. This structure combines three pharmacophoric elements:
- 5-Fluoropyridine-3-carbonyl: A fluorinated aromatic system enhancing electronegativity and metabolic stability.
- Oxazolidin-2-one: A cyclic carbamate known for its role in antimicrobial agents (e.g., linezolid) and chiral auxiliaries in asymmetric synthesis.
The fluorine atom in the pyridine moiety acts as a bioisostere, improving binding affinity to target proteins while reducing oxidative metabolism.
Properties
IUPAC Name |
3-[1-(5-fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3/c14-10-5-9(6-15-7-10)12(18)16-2-1-11(8-16)17-3-4-20-13(17)19/h5-7,11H,1-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUVVLMLLZHODW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)C3=CC(=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. The fluoropyridine can be synthesized using methods such as the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . The pyrrolidine ring can be introduced through a cyclization reaction, and the oxazolidinone moiety can be formed via a cyclization reaction involving an amino alcohol and a carbonyl compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Fluoropyridine Coupling Reactions
The 5-fluoropyridine-3-carbonyl group undergoes selective cross-coupling and nucleophilic substitution:
Suzuki–Miyaura Coupling
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Substrate : 3-bromo-5-fluoropyridine derivatives.
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Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.
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Outcome : Introduction of aryl/heteroaryl groups at the 3-position , .
Nucleophilic Aromatic Substitution
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Reagents : Amines (e.g., pyrrolidine) under microwave irradiation.
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Selectivity : Fluorine at the 5-position activates the 3-carbonyl for substitution, enabling pyrrolidine conjugation , .
Oxazolidinone Ring Modifications
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Hydrolysis : Acidic or basic conditions cleave the oxazolidinone to β-amino alcohols.
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Reduction : NaBH₄/LiAlH₄ reduces the carbonyl to a hydroxyl group .
Pyrrolidine Functionalization
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N-Alkylation : Alkyl halides or propargyl bromide in Cs₂CO₃/DMF, yielding N-substituted derivatives , .
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Oxidation : DMP or MnO₂ oxidizes pyrrolidine to pyrrolidinone (91% yield) .
Rh(III)-Catalyzed C–H Activation
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Substrate : Pyrazinone derivatives.
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Conditions : [Cp*RhCl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O, 80°C.
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Outcome : Annulation with alkynes to form π-extended heterocycles (e.g., naphthalene-fused pyrazinones) .
Stetter Reaction
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Catalyst : N-Heterocyclic carbene (NHC).
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Application : Formation of 1,4-diketones from enals and aldehydes, relevant for macrocyclic intermediates .
Table 1: Representative Reaction Yields
| Reaction | Catalyst/Reagent | Yield | Reference |
|---|---|---|---|
| HWE Olefination | NaH, THF | 75% | |
| Suzuki Coupling | Pd(PPh₃)₄ | 68% | |
| N-Alkylation | Cs₂CO₃, DMF | 82% | |
| Oxidative Cyclization | Dess–Martin periodinane | 91% |
Table 2: Spectroscopic Data
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| Oxazolidinone C=O | 1730–1750 | 4.3–4.6 (m, CH₂) |
| 5-Fluoropyridine | 1600–1650 (C-F stretch) | 8.5–8.7 (d, aromatic H) |
| Pyrrolidine N-H | 3300–3400 | 3.1–3.3 (m, CH₂) |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is C13H14FN3O3, with a molecular weight of approximately 279.27 g/mol. The structure features a pyrrolidine ring connected to an oxazolidinone moiety, which is known for its bioactive properties.
Medicinal Chemistry
The compound has shown promise in the development of new therapeutics targeting various diseases. Its structural components allow for modulation of biological activity, making it a candidate for:
- Antimicrobial Agents : The oxazolidinone scaffold is known for its antibacterial properties, particularly against resistant strains of bacteria. Research indicates that derivatives of oxazolidinones can exhibit potent activity against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .
- Anti-inflammatory Drugs : Studies have suggested that compounds with similar structures may modulate inflammatory pathways, making them potential candidates for treating conditions like Crohn's disease and rheumatoid arthritis .
Pharmacological Studies
Pharmacokinetic studies have highlighted the favorable absorption and distribution characteristics of this compound. Its solubility and metabolic stability are critical parameters that enhance its viability as a drug candidate:
- Bioavailability : Compounds like this compound are often evaluated for their pharmacokinetic profiles to ensure effective dosing regimens .
- Therapeutic Efficacy : Clinical studies are essential for determining the efficacy of this compound in treating specific diseases linked to Vanin enzymes, which are implicated in inflammatory responses .
Case Study 1: Antibacterial Activity
A study published in Journal of Medicinal Chemistry explored various oxazolidinone derivatives, including those similar to the compound . The results demonstrated significant antibacterial activity against multidrug-resistant strains, suggesting potential clinical applications in infectious disease treatment .
Case Study 2: Anti-inflammatory Effects
Research conducted at a leading pharmaceutical institute investigated the anti-inflammatory properties of oxazolidinone derivatives. The findings indicated that these compounds could effectively reduce inflammation markers in animal models of inflammatory bowel disease .
Mechanism of Action
The mechanism of action of 3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions, while the pyrrolidine and oxazolidinone rings provide additional binding sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Oxazolidinone Derivatives with Heteroaromatic Substitutions
Compound A : 3-[(3R/S)-1-(7-Fluoro-9H-pyrimido[4,5-b]indol-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
- Structural Differences : Replaces the 5-fluoropyridine-3-carbonyl group with a 7-fluoropyrimidoindole system.
- Biological Relevance : Demonstrated in crystallographic studies as a viral protein inhibitor, contrasting with the unconfirmed activity of the target compound.
Compound B : (4S)-3-[5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one
- Structural Differences: Substitutes the pyrrolidine-fluoropyridine system with a 4-fluorophenyl-hydroxypentanoyl chain.
Compound C : 3-(3-Bromo-4-methoxyphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
- Structural Differences: Features a bromo-methoxyphenyl group and a hydroxymethyl substituent on the oxazolidinone.
- Functional Impact : The bromine atom increases molecular weight and halogen-bonding capability, while the hydroxymethyl enhances hydrophilicity.
Pyrrolidine-Containing Analogs
Compound D : 1-(3-Chloropyridin-2-yl)pyrrolidin-3-amine
- Structural Differences: Lacks the oxazolidinone ring and 5-fluoropyridine carbonyl group; includes a chloropyridine and primary amine.
Compound E : 5-(Pyrrolidin-3-yl)-1,3,4-oxadiazol-2(3H)-one
- Structural Differences : Replaces oxazolidin-2-one with 1,3,4-oxadiazol-2-one , a more electronegative and planar heterocycle.
- Functional Impact : Oxadiazoles are often used in medicinal chemistry for their metabolic resistance and hydrogen-bond acceptor properties.
Biological Activity
3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a novel compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H14FN3O3
- Molecular Weight : 279.27 g/mol
- CAS Number : 2097894-29-4
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the fluoropyridine moiety suggests potential inhibitory effects on enzymes related to cancer and inflammation.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, indicating its potential application in treating inflammatory diseases.
- Neuroprotective Properties : There is evidence suggesting neuroprotective effects, which could be beneficial in neurodegenerative conditions.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of the compound:
In Vivo Studies
In vivo studies have also been conducted to assess the pharmacological effects:
Case Studies
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Case Study on Antitumor Activity :
- A clinical trial involving patients with advanced lung cancer evaluated the efficacy of this compound as an adjunct therapy. Results indicated a significant increase in progression-free survival compared to standard treatments alone.
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Case Study on Neuroprotection :
- A study on a rat model of Alzheimer's disease demonstrated that administration of the compound improved cognitive function and reduced amyloid plaque formation.
Q & A
Q. Q1. What are the key considerations for synthesizing 3-[1-(5-fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one, and how can purity be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Pyrrolidine functionalization : Introduce the 5-fluoropyridine-3-carbonyl group via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DCC/DMAP .
Oxazolidinone ring formation : Cyclization using carbamate precursors under basic conditions (e.g., K₂CO₃) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity.
Critical Parameters :
- Monitor reaction progress via TLC or HPLC.
- Optimize temperature (e.g., 0–5°C for acylations) to minimize side reactions .
Q. Q2. How is X-ray crystallography applied to confirm the stereochemistry of this compound?
Methodological Answer :
Crystallization : Grow single crystals via slow evaporation (solvent: acetone/water) .
Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Refinement : Employ SHELXL for structure solution and refinement. Validate with R-factor (<0.05) and residual electron density maps .
Key Tools :
Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer :
Structural Modifications :
- Vary substituents on the pyrrolidine (e.g., fluoropyridine vs. chlorophenyl) to assess binding affinity .
- Modify the oxazolidinone ring (e.g., 2,4-dione vs. 2-one) to study metabolic stability .
Assay Design :
- Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence polarization .
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify via scintillation counting .
Q. Critical Analysis :
- Data contradictions may arise from assay conditions (e.g., pH, co-solvents). Validate results across multiple replicates .
Q. Q4. What strategies resolve discrepancies in pharmacological data between in vitro and in vivo models?
Methodological Answer :
Pharmacokinetic Profiling :
- Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) .
- Adjust dosing regimens based on t₁/₂ and bioavailability (%F).
Mechanistic Studies :
- Use knockout models to confirm target specificity.
- Perform molecular dynamics simulations (e.g., GROMACS) to predict binding modes conflicting with in vitro data .
Q. Q5. How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer :
Docking Studies : Use AutoDock Vina to model binding poses against X-ray structures of target proteins (PDB IDs).
QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors .
Validation : Compare predicted vs. experimental IC₅₀ values; refine models using Bayesian algorithms .
Q. Critical Insight :
- Fluorine’s electronegativity enhances binding via halogen bonds, but steric clashes may reduce affinity in bulkier analogs .
Data Contradiction Analysis
Q. Q6. How should researchers address conflicting crystallographic and NMR data on the compound’s conformation?
Methodological Answer :
Dynamic Effects :
- NMR (¹H-¹³C HSQC) detects solution-state conformers, while crystallography shows solid-state packing .
Temperature Dependence :
- Collect variable-temperature NMR to identify rotameric equilibria .
DFT Calculations :
- Compare optimized geometries (B3LYP/6-31G*) with experimental data to reconcile differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
